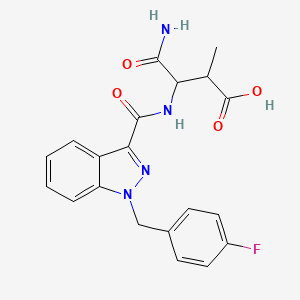
DRAQ7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DRAQ7™ is a cell-impermeable, far-red fluorescing DNA dye that is commonly used to assess cell viability. As it is cell-impermeable, it only stains DNA in dead or permeabilized cells. Far-red emitting dyes, like this compound™, are compatible with commonly used reporter proteins and fluorescent tags. This compound™ shows negligible cytotoxicity and low photobleaching, so it is amenable with real-time and kinetic cell viability assays. Excitation and emission maxima are 599/644 and 697 nm, respectively.
Properties
CAS No. |
1533453-55-2 |
|---|---|
Synonyms |
Deep Red Anthraquinone 7; Deep Red Fluorescing Agent 7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate](/img/structure/B1164437.png)


